molecular formula C41H43BF4N2O2 B13487886 9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate

9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate

Katalognummer: B13487886
Molekulargewicht: 682.6 g/mol
InChI-Schlüssel: YVPLFTFBLFPHDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[66102,6011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[66102,6011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate” is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems and the presence of both nitrogen and oxygen atoms within its framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the core tetracyclic structure, followed by the introduction of the butyl and methyl groups. The final step involves the addition of the tetrafluoroborate anion to stabilize the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple double bonds and nitrogen atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The butyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: The compound’s properties may be exploited for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The presence of nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-butyl-10-phenyl-anthracene
  • 9-ethyl-10-phenyl-anthracene
  • 9-naphthalen-1-yl-10-phenyl-anthracene

Uniqueness

Compared to similar compounds, “9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[66102,6011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[66102,6011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate” stands out due to its complex structure and the presence of multiple functional groups

Eigenschaften

Molekularformel

C41H43BF4N2O2

Molekulargewicht

682.6 g/mol

IUPAC-Name

9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate

InChI

InChI=1S/C41H43N2O2.BF4/c1-5-7-20-42-34(30-14-12-16-32-38(30)36(42)24-28-22-26(3)44-40(28)32)18-10-9-11-19-35-31-15-13-17-33-39(31)37(43(35)21-8-6-2)25-29-23-27(4)45-41(29)33;2-1(3,4)5/h9-19,24-27H,5-8,20-23H2,1-4H3;/q+1;-1

InChI-Schlüssel

YVPLFTFBLFPHDZ-UHFFFAOYSA-N

Isomerische SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC3=C(C4=CC=CC(=C42)/C1=C\C=C\C=C\C5=[N+](C6=C7C5=CC=CC7=C8C(=C6)CC(O8)C)CCCC)OC(C3)C

Kanonische SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC3=C(C4=CC=CC(=C42)C1=CC=CC=CC5=[N+](C6=C7C5=CC=CC7=C8C(=C6)CC(O8)C)CCCC)OC(C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.